Cas no 33405-80-0 (4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-)
33405-80-0 structure
Product Name:4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-
Numero CAS:33405-80-0
MF:C9H13N5O3
MW:239.231220960617
CID:306101
PubChem ID:135398702
Update Time:2025-04-19
4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-
- 2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one
- 6-Lactoyl tetrahydropterin
- Lactoyl-PH4
- 2-amino-6-(2-hydroxypropanoyl)-3,4,5,6,7,8-hexahydropteridin-4-one
- ZINC00901992
- 2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydropteridin-4(3H)-one
- CHEBI:17248
- Dihydrobiopterin (H2B)
- 6-1'-Oxo-2'-hydroxypropyl tetrahydropterin
- NS00120778
- C04244
- 2-amino-6-lactoyl-5,6,7,8-tetrahydropteridin-4(3H)-one
- 2-Hydroxy-1-(4-hydroxy-2-imino-1,2,5,6,7,8-hexahydropteridin-6-yl)propan-1-one
- Lactoyl-H4-pterin
- 6-Lactoyl-5,6,7,8-tetrahydropterin
- 33405-80-0
- 4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-, (S)-
- 2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one
- Q27102282
- BDBM31792
- 6-Lactoyltetrahydropterin
- SCHEMBL1858785
- DTXSID10955032
-
- Inchi: 1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,12,15H,2H2,1H3,(H4,10,11,13,14,17)
- Chiave InChI: HKCYZTKHPLJZDR-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)O)C1CNC2=C(C(NC(N)=N2)=O)N1
Proprietà calcolate
- Massa esatta: 239.10199
- Massa monoisotopica: 239.101839
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 442
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 129
- XLogP3: -1.6
Proprietà sperimentali
- Densità: 1.88
- Punto di ebollizione: 478.3°Cat760mmHg
- Punto di infiammabilità: 243.1°C
- Indice di rifrazione: 1.821
- PSA: 128.84
4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)- Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
33405-80-0 (4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso